molecular formula C10H12FN B1374189 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1341838-75-2

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1374189
CAS No.: 1341838-75-2
M. Wt: 165.21 g/mol
InChI Key: ASABANRQIBDQRA-UHFFFAOYSA-N
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Description

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12FN. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 8th position on the tetrahydroisoquinoline ring.

Scientific Research Applications

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline are not mentioned in the sources I found, tetrahydroisoquinolines in general have shown promise in various therapeutic areas, including cancer and central nervous system disorders . They may also prove to be promising candidates for various infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline and methyl iodide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). A base such as potassium carbonate (K2CO3) is used to facilitate the methylation reaction.

    Procedure: The starting material is dissolved in the solvent, and the base is added. Methyl iodide is then introduced dropwise, and the reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Purification: After completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinoline derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors, while the tetrahydroisoquinoline core interacts with enzymes and proteins. These interactions can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
  • Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

Uniqueness

6-Fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

6-fluoro-8-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASABANRQIBDQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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